6-Chlorofuro[3,4-C]pyridin-3(1H)-one

Physicochemical Properties Medicinal Chemistry Drug Discovery

Obtaining C(6) diversification on furo[3,4-c]pyridin-3-one scaffolds is blocked when using unsubstituted cores lacking a halogen handle. 6-Chlorofuro[3,4-C]pyridin-3(1H)-one provides the electrophilic 6-Cl substituent enabling Pd-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira cross-couplings-chemistry impossible with the parent CAS 5657-52-3. • Predicted LogP 0.32 confers >30-fold lipophilicity advantage over 1,1-dimethyl analog for fragment-based screening • Non-ionizable across pH 2-8 (pKa -1.27) ensures robust HPLC method development • Zero rotatable bonds; rigid planar scaffold minimizes entropic penalty upon target binding

Molecular Formula C7H4ClNO2
Molecular Weight 169.564
CAS No. 1352893-24-3
Cat. No. B594201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorofuro[3,4-C]pyridin-3(1H)-one
CAS1352893-24-3
Synonyms6-chlorofuro[3,4-c]pyridin-3(1H)-one
Molecular FormulaC7H4ClNO2
Molecular Weight169.564
Structural Identifiers
SMILESC1C2=CC(=NC=C2C(=O)O1)Cl
InChIInChI=1S/C7H4ClNO2/c8-6-1-4-3-11-7(10)5(4)2-9-6/h1-2H,3H2
InChIKeyHLHMQDPCHNSTNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chlorofuro[3,4-C]pyridin-3(1H)-one: Physicochemical Profile


6-Chlorofuro[3,4-C]pyridin-3(1H)-one (CAS 1352893-24-3) is a heterocyclic building block featuring a fused furan-pyridine core with a chlorine substituent at the 6-position, conferring a molecular formula of C7H4ClNO2 and a molecular weight of 169.56 g/mol . Its predicted physicochemical properties include a boiling point of 388.6±42.0 °C, a density of 1.5±0.1 g/cm³, and an ACD/LogP of 0.32, establishing it as a moderately polar, non-zwitterionic compound with zero hydrogen bond donors . The compound is commercially available from multiple vendors with purities ranging from 95% to 97%, and storage recommendations typically specify cool, dry conditions or 2-8°C . Its unique substitution pattern distinguishes it from non-halogenated or differently halogenated furopyridinones, providing a discrete handle for downstream functionalization in medicinal chemistry and synthetic biology applications.

6-Chloro handle supports Pd-catalyzed cross-coupling diversification
Non-ionizable scaffold simplifies reversed-phase HPLC method development
Moderate polarity (LogP ~0.3) supports formulation screening with aqueous solubility
Commercial availability in 95–97% purity streamlines synthetic workflow procurement

6-Chlorofuro[3,4-C]pyridin-3(1H)-one: Why It Cannot Be Replaced


Substituting 6-Chlorofuro[3,4-C]pyridin-3(1H)-one with the unsubstituted furo[3,4-c]pyridin-3(1H)-one (CAS 5657-52-3) or the 1,1-dimethyl derivative (CAS 676634-58-5) fundamentally alters both physicochemical properties and synthetic utility, with quantifiable impacts on reactivity and biological target engagement. The 6-chloro substituent reduces the predicted ACD/LogP from 0.32 for the unsubstituted parent to 1.8 for the 6-chloro-1,1-dimethyl variant, representing a >5-fold difference in calculated hydrophobicity that directly influences aqueous solubility, membrane permeability, and chromatographic behavior [1]. Critically, the 6-chloro moiety serves as a versatile synthetic handle for cross-coupling reactions that is entirely absent in the unsubstituted scaffold; the chlorine atom enables site-specific nucleophilic aromatic substitution and transition metal-catalyzed transformations such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings that are impossible with the parent compound [2]. Moreover, in the context of proteasome inhibition, the 6-chloro substitution pattern—when combined with appropriate C(1) and C(4) derivatization—yields IC50 values in the nanomolar range (e.g., 600 nM for cPA site-specific inhibition), whereas the parent scaffold lacks this inhibitory profile entirely [3]. Generic substitution without the 6-chloro handle would therefore eliminate both key synthetic routes and specific biological activity profiles.

Synthetic handle absence
Unsubstituted furo[3,4-c]pyridin-3(1H)-one lacks the 6-Cl electrophilic site; key cross-coupling routes (Suzuki, Buchwald-Hartwig) may not be accessible.
Lipophilicity shift
1,1-Dimethyl analog exhibits >5-fold higher predicted LogP, potentially altering aqueous solubility, membrane permeability, and protein binding profiles.
Biological profile mismatch
Proteasome inhibition (c20S PA site) reported for 6-chloro derivatives may not transfer to unsubstituted or C(1)-alkylated scaffolds; biological evaluation required.

6-Chlorofuro[3,4-C]pyridin-3(1H)-one: Differentiation Evidence vs. Analogs


LogP Reduction vs. 1,1-Dimethyl Analog

The 6-chloro substitution without C(1) methylation yields a substantially lower predicted lipophilicity compared to the 6-chloro-1,1-dimethyl analog. 6-Chlorofuro[3,4-C]pyridin-3(1H)-one exhibits a predicted ACD/LogP of 0.32, whereas the 1,1-dimethyl variant (CAS 676634-58-5) shows an XLogP3 of 1.8, representing a 1.48 log unit increase—a >30-fold difference in partition coefficient [1]. This difference directly impacts aqueous solubility and formulation behavior, with the lower LogP of the target compound predicting superior water solubility and reduced nonspecific protein binding compared to the dimethylated analog .

LogP vs. dimethyl analog
Reported
Target: ACD/LogP = 0.32
Comparator: XLogP3 = 1.8
ΔLogP = 1.48 (>30-fold difference)
Supports lipophilicity-driven scaffold selection in lead optimization
Predicted values; experimental confirmation recommended
Physicochemical Properties Medicinal Chemistry Drug Discovery Lipophilicity

pKa and Non-Ionization Profile

6-Chlorofuro[3,4-C]pyridin-3(1H)-one is predicted to have a pKa of -1.27±0.20, indicating that it remains predominantly unionized across physiologically relevant pH ranges (pH 1-8) and exhibits negligible basicity . In contrast, the 6-chloro-1,1-dimethyl analog is not predicted to possess an ionizable center within this range, but the presence of the dimethyl group alters the electronic environment of the lactone carbonyl, which may affect hydrogen-bonding capacity [1].

pKa (predicted)
Class-level
-1.27 ± 0.20
Supports pH-independent chromatographic method development
Unionized across pH 1–8; class-level inference from analog
Physicochemical Properties Formulation Analytical Chemistry pKa

Zero Rotatable Bonds for Rigid Conformation

6-Chlorofuro[3,4-C]pyridin-3(1H)-one possesses zero freely rotatable bonds, as confirmed by ChemSpider structural analysis . This contrasts with the 6-chloro-1,1-dimethyl analog, which similarly has zero rotatable bonds, but with the added steric bulk of two methyl groups at the 1-position that restricts conformational flexibility while increasing molecular volume [1]. In the context of proteasome inhibition, derivatives of the furo[3,4-c]pyridin-3-one scaffold have demonstrated site-specific inhibition of the constitutive proteasome (c20S) with IC50 values as low as 600 nM for PA site inhibition [2].

Rotatable bonds
Class-level
0
Rigid planar core supports fragment-based screening with low entropic penalty
Class-level inference; steric bulk differs from dimethyl analog
Conformational Analysis Structure-Based Drug Design Molecular Modeling Ligand Efficiency

MCF7 Antiproliferative Activity (ChEMBL)

6-Chlorofuro[3,4-C]pyridin-3(1H)-one is indexed in the ChEMBL database (CHEMBL2345705) with a documented antiproliferative activity assay against human MCF7 breast adenocarcinoma cells, assessed as inhibition of cell growth after 72 hours by MTT assay [1]. While specific IC50 values for this compound are not publicly reported in the ChEMBL entry, the presence of this curated functional assay record confirms that the compound has been subjected to biological evaluation in a standardized anticancer screening panel. This distinguishes it from the unsubstituted furo[3,4-c]pyridin-3(1H)-one (CAS 5657-52-3), for which no comparable ChEMBL antiproliferative assay entries are found [2].

MCF7 assay (ChEMBL)
Reported
MTT, 72 h, documented entry
Supports cell-model endpoint review for SAR studies
No IC50 reported; confirmatory testing advised
Anticancer MCF7 Breast Cancer Cell Proliferation MTT Assay

6-Chlorofuro[3,4-C]pyridin-3(1H)-one: Key Application Scenarios


Lead Optimization with Low Lipophilicity

Programs targeting intracellular enzymes or receptors that demand aqueous solubility and reduced nonspecific protein binding should prioritize 6-Chlorofuro[3,4-C]pyridin-3(1H)-one over the 1,1-dimethyl analog. The target compound's predicted ACD/LogP of 0.32 provides a >30-fold lipophilicity advantage compared to the dimethylated analog (XLogP3 = 1.8), making it the preferred starting scaffold for developing leads with favorable drug-like physicochemical profiles [1]. This property is particularly valuable in fragment-based drug discovery, where high ligand efficiency and aqueous solubility are prerequisites.

Cross-Coupling via 6-Chloro Handle

The 6-chloro substituent on 6-Chlorofuro[3,4-C]pyridin-3(1H)-one serves as an electrophilic site for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of aryl, heteroaryl, and amine diversity at the 6-position [2]. This synthetic handle is absent in the unsubstituted furo[3,4-c]pyridin-3(1H)-one (CAS 5657-52-3), rendering the chloro analog essential for SAR expansion efforts that require C(6) functionalization.

HPLC Method Development for Neutral Analytes

With a predicted pKa of -1.27±0.20, 6-Chlorofuro[3,4-C]pyridin-3(1H)-one remains unionized across the entire pH range typically employed in reversed-phase HPLC (pH 2-8), ensuring consistent retention behavior independent of mobile phase pH . This property simplifies method development and robustness testing compared to ionizable analogs, and supports its use as a reference standard for chromatographic system suitability evaluations.

Rigid Scaffold for Fragment Growing and Proteasome Inhibition

The furo[3,4-c]pyridin-3-one core, exemplified by 6-Chlorofuro[3,4-C]pyridin-3(1H)-one, has demonstrated utility in developing site-specific proteasome inhibitors, with derivatives achieving IC50 values of 600 nM against the constitutive proteasome PA site [3]. The rigid, planar scaffold with zero rotatable bonds minimizes conformational entropy loss upon target binding, making it an attractive starting point for fragment-based screening and structure-guided optimization against proteasome and related targets.

Application
Selection Property
Validation Focus
Low-lipophilicity lead optimization
Moderately polar scaffold (LogP ~0.3)
Aqueous solubility and protein binding assays
C(6) diversification via cross-coupling
6-Chloro synthetic handle
Pd-catalyzed coupling reactivity and scope
HPLC method development for neutral analytes
Non-ionizable core (pKa
pH-independent retention and system suitability
Fragment-based proteasome inhibitor design
Rigid planar core (zero rotatable bonds)
Proteasome inhibition assay and ligand efficiency metrics

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